molecular formula C16H9Br2NO2 B1268799 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid CAS No. 350998-36-6

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid

Cat. No. B1268799
M. Wt: 407.06 g/mol
InChI Key: WAFMZMLZEJHETP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves several strategies, including the Buchwald–Hartwig amination and intramolecular cyclization reactions. One such process reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines, achieving yields of 60–88% (Bonacorso et al., 2018). Another approach involved the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to various quinoline derivatives through bromination and alkaline hydrolysis processes (Klásek et al., 2003).

Molecular Structure Analysis

Studies on the molecular structure and characterization of quinoline derivatives have employed a combination of experimental and theoretical methods. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds like 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid have been thoroughly investigated, providing insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions (Ulahannan et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, highlighting their versatile chemical properties. For instance, the synthesis of novel quinoline derivatives through Sonogashira cross-coupling reactions showcases the ability to introduce different substituents into the quinoline core, affecting its chemical behavior and potential applications (Rodrigues et al., 2019).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their photophysical behavior, are crucial for their application in materials science. Investigations into the photophysics of these compounds have revealed intraligand and charge-transfer type transitions, which are significant for their use in optoelectronic devices (Bonacorso et al., 2018).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Studies have shown that these compounds can form stable complexes with DNA, suggesting potential applications in medicinal chemistry and drug design due to their interactions with biological macromolecules (Ulahannan et al., 2015).

Scientific Research Applications

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 . It’s a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .

Quinolines play a major role in the field of medicinal chemistry . They are an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They have been used in the synthesis of bioactive compounds . For example, they have been used in the synthesis of bioactive chalcone derivatives .

The synthesis of quinolines involves various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These are classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 . It’s a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .

Quinolines play a major role in the field of medicinal chemistry . They are an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They have been used in the synthesis of bioactive compounds . For example, they have been used in the synthesis of bioactive chalcone derivatives .

The synthesis of quinolines involves various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These are classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 . It’s a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .

Quinolines play a major role in the field of medicinal chemistry . They are an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They have been used in the synthesis of bioactive compounds . For example, they have been used in the synthesis of bioactive chalcone derivatives .

The synthesis of quinolines involves various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These are classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

properties

IUPAC Name

6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFMZMLZEJHETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359828
Record name 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid

CAS RN

350998-36-6
Record name 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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